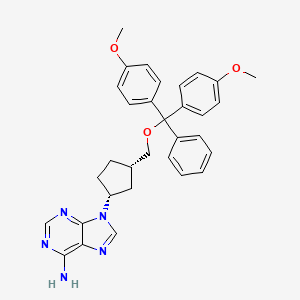
1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine
Descripción general
Descripción
“1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine” is a complex organic compound. It is derived from 4-Fluorobenzyl bromide, which is a fluorinated building block . The compound has a bromine atom and a fluorine atom attached to a benzyl group .
Molecular Structure Analysis
The molecular structure of the parent compound, 4-Fluorobenzyl bromide, is represented by the linear formula FC6H4CH2Br . The compound “1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine” would have a more complex structure due to the addition of the ethylpiperazine group. Unfortunately, the exact molecular structure is not provided in the sources retrieved.Aplicaciones Científicas De Investigación
1. Synthesis and Application in Medicinal Chemistry
- A study describes the synthesis of novel phthalazinyl derivatives, including compounds related to 1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine, for their antimycobacterial activities and inhibition of Mycobacterium tuberculosis isocitrate lyase enzyme (Sriram et al., 2009).
2. Imaging and Diagnostic Applications
- Research into the synthesis of 18F-labeled nonpeptide CCR1 antagonists for potential diagnostic applications includes the use of similar piperazine derivatives (Mäding et al., 2006).
- Another study investigates the in vitro metabolism of 1-(4-[(18)F]fluorobenzyl)-4-phenylpiperazine for potential use in diagnostic imaging (Ryu et al., 2006).
3. Biological and Chemical Properties
- Synthesis and study of α-glucosidase inhibitory, antimicrobial, and antioxidant activities of benzimidazole derivatives containing a similar structure to 1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine have been explored (Menteşe et al., 2015).
- Electrochemical fluorination studies involving 1-ethylpiperazine and related compounds have been conducted to understand their chemical properties and potential applications (Abe et al., 2001).
4. Drug Discovery and Pharmacological Studies
- The synthesis of a thromboxane receptor antagonist involving a similar compound shows the potential application in drug discovery (W. and Mason, 1998).
- Another study focuses on the discovery of dipeptidyl peptidase IV inhibitors derived from beta-aminoamides bearing substituted triazolopiperazines, highlighting the medicinal chemistry applications of similar structures (Kim et al., 2008).
Propiedades
IUPAC Name |
1-[(4-bromo-3-fluorophenyl)methyl]-4-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrFN2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(14)13(15)9-11/h3-4,9H,2,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGLBYMOTKXOOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-fluorobenzyl)-4-ethylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1409214.png)











![6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1409234.png)
